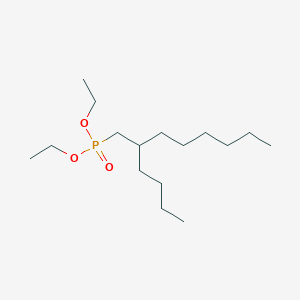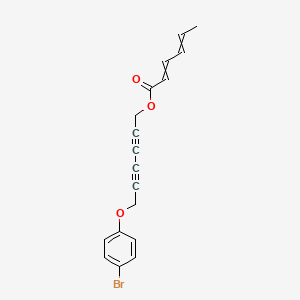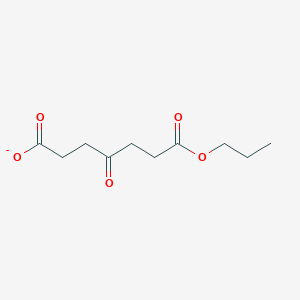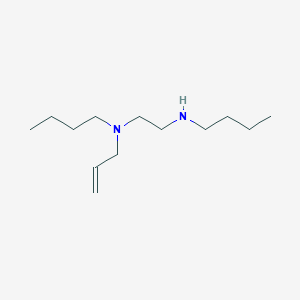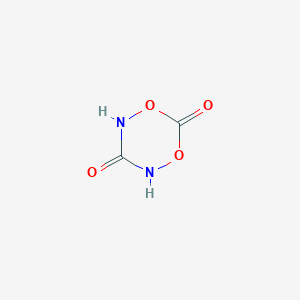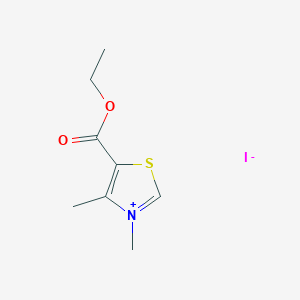
Phosphorodicyanidothious acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodicyanidothious acid is a unique organophosphorus compound characterized by the presence of phosphorus, sulfur, and cyanide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodicyanidothious acid typically involves the reaction of phosphorus trichloride with thiourea and potassium cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PCl3+SC(NH2)2+2KCN→P(SCN)2+2KCl+NH4Cl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodicyanidothious acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodicyanidothious oxide.
Reduction: Reduction reactions can convert it into phosphorodicyanidothious hydride.
Substitution: The cyanide groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Phosphorodicyanidothious oxide.
Reduction: Phosphorodicyanidothious hydride.
Substitution: Various substituted phosphorodicyanidothious derivatives.
Aplicaciones Científicas De Investigación
Phosphorodicyanidothious acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphorodicyanidothious acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include the inhibition of key metabolic processes and the disruption of cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Phosphorothioic acid: Similar in structure but lacks the cyanide groups.
Phosphorodithioic acid: Contains two sulfur atoms instead of cyanide groups.
Phosphorocyanidic acid: Contains cyanide groups but lacks sulfur.
Uniqueness
Phosphorodicyanidothious acid is unique due to the presence of both sulfur and cyanide groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
105666-73-7 |
|---|---|
Fórmula molecular |
C2HN2PS |
Peso molecular |
116.08 g/mol |
Nombre IUPAC |
dicyanophosphinothious acid |
InChI |
InChI=1S/C2HN2PS/c3-1-5(6)2-4/h6H |
Clave InChI |
RLLHALFGGNRSEQ-UHFFFAOYSA-N |
SMILES canónico |
C(#N)P(C#N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


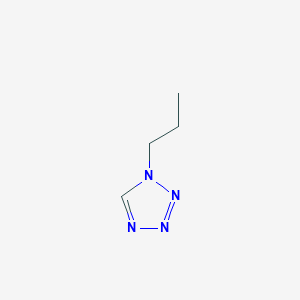


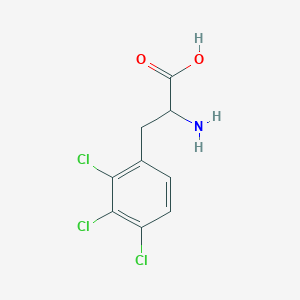
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)

